Ethanol, 2-(undecyloxy)-

Übersicht

Beschreibung

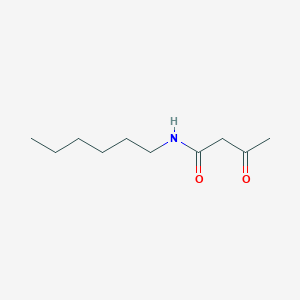

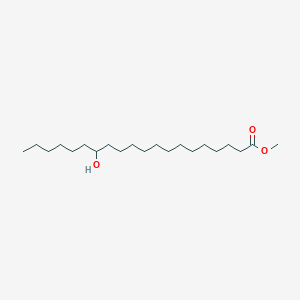

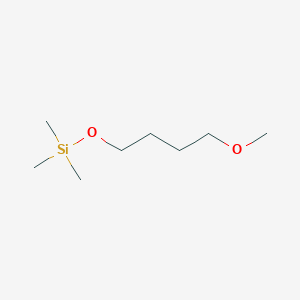

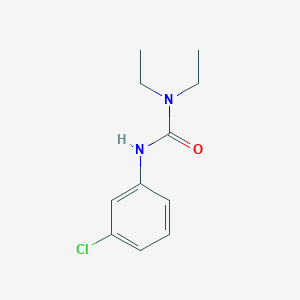

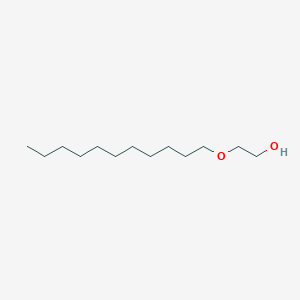

“Ethanol, 2-(undecyloxy)-”, also known as “2-(Undecyloxy)ethanol” or “Monochamol”, is a chemical compound with the empirical formula C13H28O2 . It has a molecular weight of 216.36 .

Molecular Structure Analysis

The molecular structure of “Ethanol, 2-(undecyloxy)-” consists of 13 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . It has freely rotating bonds, one hydroxyl group, and one aliphatic ether .

Physical And Chemical Properties Analysis

“Ethanol, 2-(undecyloxy)-” is a solid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 289.7±8.0 °C at 760 mmHg, and a flash point of 72.8±6.3 °C . It has a molar refractivity of 65.6±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 247.0±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Entomologie: Pheromonforschung

2-Undecyloxy-1-Ethanol ist ein wichtiger Bestandteil der Untersuchung von Insektenpheromonen, insbesondere als Aggregationspheromon bei bestimmten Käferarten. Es wurde als Hauptbestandteil des vom Männchen produzierten Aggregationspheromons des Käfers Monochamus sutor identifiziert, der ein potenzieller Vektor für den Kiefern-Holz-Nematoden ist, der die Kiefernwelkekrankheit verursacht . Die Rolle dieser Verbindung bei der Anziehung sowohl männlicher als auch weiblicher Käfer macht sie zu einem wertvollen Werkzeug für die Überwachung und Kontrolle der Populationen, um die Ausbreitung dieser Krankheit zu verhindern.

Waldschutz

In der Forstwirtschaft dient 2-Undecyloxy-1-Ethanol als Lockmittel in Fangsystemen, die zur Überwachung und Bewirtschaftung von Schädlingspopulationen entwickelt wurden. Seine Wirksamkeit bei der Anziehung von Monochamus galloprovincialis, einer weiteren Art, die den Kiefern-Holz-Nematoden übertragen kann, unterstreicht sein Potenzial in Waldbewirtschaftungs- und Schutzstrategien .

Chemische Ökologie

Die Verbindung spielt eine Rolle in der chemischen Ökologie von Käfern und liefert Einblicke in die Kommunikationsmethoden zwischen Insektenarten. Das Verständnis dieser chemischen Signale kann zur Entwicklung effektiverer Schädlingsbekämpfungsmethoden führen, die umweltfreundlich sind und auf bestimmte Arten abzielen .

Analytische Chemie

In der analytischen Chemie wird diese Verbindung als Referenzmaterial in Gaschromatographie- und Massenspektrometrie-Studien verwendet, um Pheromone in Insektenarten zu identifizieren und zu quantifizieren. Seine konsistenten Antworten in der Elektroantennographie machen es zu einem zuverlässigen Standard für solche Analysen .

Safety and Hazards

“Ethanol, 2-(undecyloxy)-” is classified as a combustible liquid and vapour, and it can cause serious eye irritation . It is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

Wirkmechanismus

Target of Action

Ethanol, 2-(undecyloxy)-, is a pheromone that can be produced by the male Monochamus alternatus Hope . The primary targets of this compound are the olfactory receptors of the same species, specifically the females. The role of these targets is to detect the presence of the pheromone and initiate a series of behavioral responses.

Result of Action

The molecular and cellular effects of the compound’s action result in behavioral changes in the female Monochamus alternatus Hope. Specifically, the females are attracted to the males that produce this pheromone, facilitating mating .

Biochemische Analyse

Biochemical Properties

It is known that it can be produced by the male Monochamus alternatus Hope

Cellular Effects

Ethanol, a related compound, is known to have various effects on cells, including changes in membrane fluidity and protein composition . It can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Ethanol, a related compound, is known to interact directly with membrane proteins, causing conformational changes and influencing their function

Temporal Effects in Laboratory Settings

Studies on ethanol have shown that it can decrease in concentration over time depending on storage conditions

Metabolic Pathways

A related compound, ethanol, is known to be metabolized through complex catabolic pathways

Eigenschaften

IUPAC Name |

2-undecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMGMPDXSPSCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34398-01-1 | |

| Record name | Polyethylene glycol undecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34398-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3058662 | |

| Record name | 2-(Undecyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hazy liquid with a mild odor; [Air Products MSDS] | |

| Record name | Polyethylene glycol (5) undecyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

38471-47-5, 34398-01-1 | |

| Record name | Undecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038471475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-undecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Undecyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-undecyl- omega -hydroxy- (CAS# 34398-01-1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Z032IC7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.